molecular formula C12H20O5 B1248786 Cryptocaryolone

Cryptocaryolone

Cat. No.: B1248786
M. Wt: 244.28 g/mol
InChI Key: SNUANQYZLYFQEB-AJBSGBCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptocaryolone is a polyhydroxylated, bicyclic natural product that serves as a significant target for synthetic and biological research. It was originally isolated from the South African plant Cryptocarya latifolia , which has a history of use in folk medicine . The compound features a complex (1S,5R,7S)-7-[(2S,4S)-2,4-dihydroxypentyl]-2,6-dioxabicyclo[3.3.1]nonan-3-one structure with a molecular formula of C12H20O5 and a molecular weight of 244.287 g/mol . Its intricate bridged bicyclic framework containing multiple stereocenters makes it a compelling subject for developing novel synthetic methodologies, including Anion Relay Chemistry (ARC) and iterative hydration strategies . Researchers value this compound as a precursor to its diacetate derivative and for its role in the broader class of Cryptocarya acetates, which are studied for their potential biological activities . While specific mechanistic studies on this compound are limited, related compounds in its family have been investigated for their ability to stabilize the tumor suppressor protein PDCD4, suggesting a potential mechanism relevant to cancer research . This compound is offered exclusively for laboratory research purposes to explore its chemical properties, synthetic applications, and potential as a lead structure in biomedical discovery. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

(1S,5R,7S)-7-[(2S,4S)-2,4-dihydroxypentyl]-2,6-dioxabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C12H20O5/c1-7(13)2-8(14)3-9-4-10-5-11(16-9)6-12(15)17-10/h7-11,13-14H,2-6H2,1H3/t7-,8-,9-,10-,11+/m0/s1

InChI Key

SNUANQYZLYFQEB-AJBSGBCOSA-N

Isomeric SMILES

C[C@@H](C[C@@H](C[C@H]1C[C@H]2C[C@@H](O1)CC(=O)O2)O)O

Canonical SMILES

CC(CC(CC1CC2CC(O1)CC(=O)O2)O)O

Synonyms

cryptocaryolone
epi-cryptocaryolone

Origin of Product

United States

Polyketide Chain Assembly:the Backbone of Cryptocaryolone is Likely Assembled by a Type I Pks. the Process Would Involve the Following Domains:

Acyltransferase (AT): Selects and loads the starter unit (likely acetyl-CoA) and extender units (malonyl-CoA) onto the ACP. nih.gov

Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain. nih.gov

Acyl Carrier Protein (ACP): Covalently tethers the growing intermediate via a phosphopantetheine arm and presents it to the various catalytic domains. ebi.ac.uk

Ketoreductase (KR): The specific stereochemistry of the hydroxyl groups in the side chain of cryptocaryolone points to the action of stereospecific KR domains that reduce specific β-keto groups to β-hydroxy groups during chain elongation. nih.gov

Dehydratase (DH): A DH domain is necessary to introduce the α,β-unsaturation in the polyketide precursor, which is essential for the subsequent Michael addition. acs.org

Bicyclic Core Formation:the Most Critical Transformation is the Formation of the Dioxabicyclo 3.3.1 Nonan 3 One Skeleton. This is Proposed to Occur Via an Enzyme Catalyzed Intramolecular Cyclization.

Cyclase (CYC) / Dehydratase (DH) Domain: The key cyclization is believed to be an intramolecular oxa-Michael addition . beilstein-journals.org In other polyketide pathways, dedicated cyclase domains or bifunctional DH domains have been shown to catalyze such pyran ring formations with high stereoselectivity. rsc.orgresearchgate.net An enzyme of this type would position the linear precursor in its active site to facilitate the nucleophilic attack of a hydroxyl group onto the activated double bond, thereby forming the first heterocyclic ring. The discovery of enzymes that catalyze the formation of saturated oxygen heterocycles in other polyketide pathways provides strong precedent for this mechanism. beilstein-journals.org

Chain Release and Lactonization:

Thioesterase (TE): The final step is the release of the polyketide from the PKS. A TE domain would hydrolyze the thioester bond linking the completed chain to the ACP. This release is often coupled with a lactonization event, where the terminal carboxyl group reacts with an intramolecular hydroxyl group to form the stable pyrone ring found in cryptocaryolone. acs.org

The proposed enzymatic steps are summarized in the table below.

Proposed Step Enzyme/Domain Function
Chain Initiation & ElongationType I PKS (KS, AT, ACP)Assembly of the linear polyketide backbone from acetyl-CoA and malonyl-CoA units. nih.govnih.gov
Stereospecific ReductionKetoreductase (KR)Reduction of specific β-keto groups to form hydroxyl groups with defined stereochemistry. nih.gov
DehydrationDehydratase (DH)Introduction of an α,β-double bond required for cyclization. acs.org
Pyran Ring FormationCyclase (CYC) or DH DomainCatalysis of an intramolecular oxa-Michael addition to form the tetrahydropyran (B127337) ring. beilstein-journals.orgresearchgate.net
Release and LactonizationThioesterase (TE)Hydrolysis of the thioester bond and catalysis of intramolecular esterification to form the α-pyrone. acs.org

Chemical Synthesis Strategies for Cryptocaryolone and Its Analogues

Early Synthetic Approaches to Cryptocaryolone

Initial forays into the synthesis of this compound laid the groundwork for more sophisticated methods. An early and notable synthesis established the relative stereochemistry of this compound and its diacetate for the first time. nih.gov This work provided crucial structural confirmation that guided subsequent synthetic efforts. These pioneering syntheses often involved a greater number of steps and relied on classical reactions to construct the carbon skeleton and install the requisite stereocenters. While effective in reaching the target molecule, these initial routes highlighted the need for more efficient and stereocontrolled strategies.

Asymmetric Total Synthesis Methodologies

Anion Relay Chemistry (ARC) in Total Synthesis

Anion Relay Chemistry (ARC) has emerged as a powerful tactic for the rapid assembly of complex molecular architectures from simple, readily available fragments. nih.gov This strategy has been effectively utilized in a unified approach to synthesize several members of the Cryptocarya family of natural products, including this compound. nih.govresearchgate.net

The core principle of ARC involves the controlled migration of an anionic charge along a carbon framework, enabling multiple carbon-carbon bond formations in a single flask. nih.gov There are two main types of "Through-Space" ARC:

Type I ARC: This involves the coupling of two different electrophiles to an anionic linchpin, often utilizing a researchgate.netthieme-connect.com-Brook rearrangement to regenerate a carbon nucleophile. nih.govnih.gov

Type II ARC: This employs a bifunctional linchpin that allows the relay of a negative charge from an initial nucleophilic attack to a distal carbon, which then reacts with a second electrophile. nih.govnih.gov

In the context of this compound synthesis, a Type II ARC protocol was instrumental. nih.gov The strategy involved a four-component union in a single flask, significantly streamlining the construction of the polyhydroxylated backbone. nih.gov For instance, the synthesis of (-)-cryptocaryolone was achieved in just 7-9 steps from commercially available starting materials. nih.gov The ARC adducts are then elaborated through a series of functional group manipulations to afford the final natural product. nih.gov This approach, pioneered by She et al. and further refined by others, demonstrates the efficiency of ARC in diversity-oriented synthesis and the construction of complex natural products. nih.govnih.gov

Table 1: Key Steps in the ARC-based Synthesis of (-)-Cryptocaryolone nih.gov

StepDescriptionReagents/ConditionsYield
1Type II Anion Relay ChemistryLithio-dithiane, (S)-epichlorohydrin, then warming-
2Dithiane Hydrolysis, Acylation, and RCM-51% (3 steps)
3Deprotection and Directed ReductionTFA, thioanisole; then NaBH4, Et2BOMe-
4Intramolecular oxa-Michael CyclizationCatalytic acid60% (2 steps)

Prins Cyclization Strategies for Pyranone Construction

The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, has proven to be a valuable tool for the construction of the tetrahydropyran (B127337) ring system found in this compound. researchgate.netpreprints.org This reaction proceeds through an oxocarbenium ion intermediate, and the intramolecular trapping of this cation by the alkene nucleophile can be highly stereoselective, allowing for precise control over the stereochemistry of the resulting heterocyclic ring. preprints.orgresearchgate.net

A highly diastereoselective total synthesis of TBDPS-protected (–)-cryptocaryolone was achieved using a Prins cyclization strategy as a key step. thieme-connect.comresearchgate.net This approach successfully constructed the trans-2,6-disubstituted-3,4-dihydropyran core of the molecule. thieme-connect.comresearchgate.net The versatility of the Prins cyclization is highlighted by its ability to generate complex cyclic ethers with multiple stereocenters in a single step, often with predictable stereochemical outcomes. researchgate.net The reaction is a cornerstone in the synthesis of numerous oxygen-containing natural products. researchgate.net

Oxy-Michael Addition and Oxocarbenium Allylation

A distinct and effective strategy for the synthesis of (-)-cryptocaryolone and its diacetate involves a diastereoselective intramolecular oxy-Michael addition. researchgate.netacs.org This key step, coupled with a benzylidene acetal (B89532) formation and a selective axial oxocarbenium allylation, facilitates the construction of the α-C-glycoside moiety present in the bicyclic bridged structure of this compound. researchgate.netacs.org

The synthesis commences with the formation of a pyranone ring, which then undergoes an intramolecular oxy-Michael addition upon treatment with acid. This reaction establishes the bicyclic [3.3.1]nonan-3-one core. Subsequent allylation of the resulting oxocarbenium ion intermediate proceeds with high diastereoselectivity to install the side chain. This methodology provides a powerful means to access the complex architecture of this compound with excellent stereocontrol. researchgate.net

Wacker Oxidation and Hydroxyl-Directed Reductions

The installation of the syn-1,3-diol motif in the linear portion of the this compound side chain has been effectively achieved using a combination of Wacker oxidation and a hydroxyl-directed reduction. thieme-connect.comacs.orgacs.org The Wacker oxidation is a well-established method for the oxidation of a terminal alkene to a methyl ketone. unigoa.ac.in

In the synthesis of (-)-cryptocaryolone, a terminal alkene on a homoallylic alcohol precursor is first oxidized to the corresponding ketone using Wacker conditions. thieme-connect.comacs.orgacs.org The subsequent reduction of this ketone is then directed by a neighboring hydroxyl group, leading to the formation of the desired syn-1,3-diol with high diastereoselectivity. thieme-connect.comacs.org This two-step sequence is a reliable and efficient method for constructing this common structural motif found in many polyketide natural products.

Ring-Closing Metathesis (RCM) in Macrolactone and Pyranone Synthesis

Ring-closing metathesis (RCM) has become an indispensable tool in modern organic synthesis for the formation of cyclic structures, particularly macrocycles and heterocycles. wikipedia.org This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org

In the synthesis of this compound and its analogues, RCM has been employed to construct the α,β-unsaturated lactone (pyranone) ring. nih.govnih.gov A diene precursor, assembled through methods like linchpin coupling, undergoes RCM to efficiently form the six-membered heterocyclic ring. nih.gov The power of RCM lies in its functional group tolerance and its ability to form rings of various sizes, which were previously challenging to synthesize. wikipedia.org The application of RCM has significantly streamlined the synthesis of this compound, contributing to more concise and efficient routes. nih.govnih.gov

Chiral Pool Approaches

Chiral pool synthesis is a strategy that utilizes abundant, naturally occurring enantiopure compounds as starting materials. wikipedia.org This approach is particularly effective when the target molecule's structure contains chiral centers that mirror those found in readily available natural products like sugars, amino acids, or terpenes. wikipedia.org The inherent chirality of these starting blocks is preserved throughout the synthetic sequence, enhancing the efficiency of the total synthesis. wikipedia.org

Several total syntheses of this compound have been reported that commence from the chiral pool. researchgate.net One notable strategy for the synthesis of this compound diacetate, a closely related derivative, employed a Prins cyclization followed by a reductive opening of the resulting tetrahydropyran ring. frontiersin.orgnih.gov In other related syntheses, L-malic acid has been used as a chiral pool starting material. researchgate.net The use of these naturally derived chiral molecules provides a direct and efficient pathway to establishing the complex stereochemistry of the this compound framework. researchgate.net

Iterative Synthesis Methodologies

Inspired by the biosynthesis of polyketides in nature, iterative synthesis is a powerful strategy for constructing molecules with repeating structural units or modularity. nih.gov This approach involves the sequential repetition of a specific set of reactions to progressively build a carbon chain, such as the polyol segment of this compound. nih.govresearchgate.net

A prominent example is the iterative synthesis of this compound diacetate developed by Tosaki et al. nih.gov This method showcases a catalyst-controlled epoxidation process. nih.gov The key iterative cycle begins with the Claisen-type condensation of an α,β-epoxy morpholinyl amide, which forms a β-keto ester. frontiersin.orgnih.gov This intermediate then undergoes a sequence of six steps to complete one iteration, effectively elongating the polyol chain while setting the required stereocenters. frontiersin.orgnih.gov This iterative process allows for the controlled construction of the 1,3,5,7-tetraol array with high efficiency. nih.gov Another approach utilized an iterative hydration sequence to synthesize this compound and its diacetate from a common triol intermediate. nih.gov These methodologies highlight the efficiency of iterative synthesis in assembling complex polyol structures from simpler precursors. researchgate.net

Diastereoselective and Enantioselective Control in this compound Synthesis

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in the synthesis of complex natural products like this compound. Diastereoselective and enantioselective reactions are employed to generate specific stereoisomers.

The enantioselective total synthesis of (−)-Cryptocaryolone diacetate has been achieved through highly catalyst-controlled reactions. jst.go.jp Key strategies include the diastereoselective reduction of β-hydroxy ketones and the enantio- or diastereoselective epoxidation of α,β-unsaturated morpholinyl amides, which together enable the synthesis of all possible stereoisomers of the 1,3-polyol arrays. jst.go.jp

Other successful approaches have relied on different key reactions to establish stereocontrol:

Sharpless Asymmetric Dihydroxylation : This method has been used to create specific diol functionalities with high enantio- and regioselectivity, setting the absolute stereochemistry in the molecule. nih.gov

Prins Cyclization : A highly diastereoselective total synthesis of TBDPS-protected (−)-Cryptocaryolone was accomplished using a Prins cyclization to construct the trans-2,6-disubstituted-3,4-dihydropyran ring. researchgate.netresearchgate.net This was followed by a hydroxyl-directed syn-reduction of a keto group to install the syn-1,3-diol moiety. researchgate.net

Other Methods : Syntheses have also involved techniques such as imine diastereoselective allylation and a Heck-type cyclization to form the carbon skeleton with the desired stereochemistry. researchgate.net

These methods underscore the importance of employing highly selective chemical transformations to navigate the complex stereochemical landscape of this compound synthesis.

Reaction Type Purpose in this compound Synthesis Key Outcome Reference(s)
Catalyst-Controlled EpoxidationSynthesis of 1,3-polyol arraysEnantio- and diastereoselective formation of epoxides jst.go.jp
Sharpless DihydroxylationEstablishing absolute stereochemistryEnantio- and regioselective diol formation nih.gov
Prins CyclizationConstruction of the dihydropyran ringDiastereoselective formation of trans-2,6-disubstituted ring researchgate.netresearchgate.net
Hydroxyl-Directed ReductionInstallation of syn-1,3-diolDiastereoselective ketone reduction researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for studying structure-activity relationships (SAR). acs.org By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological effects. An iterative asymmetric hydration strategy has been instrumental in creating a key pentaol intermediate, which serves as a versatile platform for generating a variety of analogues. acs.org This has enabled the synthesis of not only the natural products Cryptocaryol A and B but also their enantiomers and diastereomers. acs.org

The 5,6-dihydro-α-pyrone ring is a characteristic feature of this compound and related natural products. acs.orgnih.gov Modifications to this segment have provided significant insights. In one study, two analogues were prepared that completely lacked the pyranone ring, allowing researchers to assess the importance of this functional group for biological activity. acs.org Another analogue was synthesized that altered the stereochemistry of the pyranone ring, inverting all but one of the stereocenters to probe the impact of its three-dimensional structure. acs.org The 5,6-dihydro-α-pyrone moiety can also undergo chemical transformations, such as an acid-catalyzed intramolecular Michael addition, to form related bicyclic tetrahydro-α-pyrone derivatives, which are sometimes isolated as artifacts during the extraction process. acs.orgresearchgate.net

The extended polyol chain is another key structural component. Alterations to this segment have been explored to understand its role. The synthesis of Cryptocarya triacetate, which has a longer polyol chain than this compound, was achieved from a common triol intermediate, demonstrating how the chain length can be varied. nih.gov Furthermore, the synthesis of various stereoisomers of this compound and its analogues inherently involves altering the stereochemical configuration of the hydroxyl groups along the polyol chain. jst.go.jpacs.org The pseudo-C₂ symmetry of the polyol segment in certain analogues has been leveraged to simplify the synthesis of a diverse range of stereoisomers. acs.org

The preparation of a full spectrum of stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), is essential for a thorough understanding of a chiral molecule's biological function. leah4sci.comrroij.com Since enantiomers have identical physical properties, their separation from a racemic mixture (a 50:50 mix) requires a process called resolution, often involving conversion into diastereomers which have different physical properties. libretexts.orgmsu.edu

Synthetic efforts have successfully produced a range of stereoisomers of this compound-related compounds. scilit.com A notable achievement was the synthesis of Cryptocaryol A and B, their corresponding enantiomers (ent-Cryptocaryol A and ent-Cryptocaryol B), and a diastereomer where most of the stereocenters were inverted. acs.org This comprehensive set of molecules allowed for detailed studies into how the specific stereochemistry of both the polyol and pyranone segments affects biological activity. acs.org

Compound Type Description Purpose of Synthesis Reference(s)
EnantiomersNon-superimposable mirror images of the natural productTo determine if biological activity is specific to one enantiomer acs.org
DiastereomersStereoisomers that are not mirror imagesTo study the importance of the relative configuration of stereocenters acs.org
Pyranone-less AnaloguesLack the 5,6-dihydro-α-pyranone ringTo evaluate the functional role of the pyranone moiety acs.org
Chain-extended AnaloguesPossess a longer polyol chain (e.g., triacetate vs. diacetate)To investigate the effect of polyol chain length nih.gov

Molecular and Cellular Biological Investigations of Cryptocaryolone

Cellular Models for Activity Assessment

The cytotoxic and biological activities of cryptocaryolone have been evaluated in several human cancer cell lines. These cellular models were selected based on their varying expression levels of Programmed Cell Death 4 (PDCD4), a key protein of interest in understanding this compound's mechanism of action. The primary cell lines used in these investigations include:

MCF-7: A human breast adenocarcinoma cell line known for its high expression levels of PDCD4. nih.gov

HT-29: A human colon adenocarcinoma cell line that expresses moderate levels of PDCD4. nih.gov

H460: A human large cell lung cancer cell line characterized by very low expression levels of PDCD4. nih.gov

In addition to these, the antiproliferative effects of a related compound, cryptocaryone (B1250406), have been examined in various ovarian cancer cell lines, highlighting the broader interest in this class of compounds for cancer research. These ovarian cancer cell lines include SKOV3 (adenocarcinoma), TOV-112D (endometrioid carcinoma), and TOV-21G (clear cell carcinoma). nih.gov

Studies have shown that this compound and its analogue, cryptocaryol B, exhibit growth inhibitory activity in the micromolar range against MCF-7, HT-29, and H460 cell lines. acs.org Interestingly, the sensitivity of the cell lines to this compound did not directly correlate with their PDCD4 expression levels. For instance, the HT-29 cell line, with moderate PDCD4 expression, was the most sensitive, while the MCF-7 cell line, with the highest PDCD4 expression, was the least sensitive. nih.govacs.org

Cell LineCancer TypePDCD4 Expression LevelSensitivity to this compound
MCF-7Breast AdenocarcinomaHighLeast Sensitive
HT-29Colon AdenocarcinomaMediumMost Sensitive
H460Large Cell Lung CancerLowIntermediate Sensitivity

Mechanisms of Biological Activity

Modulation of Programmed Cell Death 4 (PDCD4)

This compound has been identified as a stabilizer of the tumor suppressor protein PDCD4. researchgate.net PDCD4 plays a crucial role in inhibiting tumor progression by suppressing protein translation. frontiersin.org The loss of PDCD4 has been observed in various cancers, including lung, breast, and colon cancer. nih.gov

PDCD4 functions by inhibiting the eukaryotic translation initiation factor eIF4A, an ATP-dependent RNA helicase essential for unwinding the 5' secondary structure of mRNA during protein synthesis. acs.orgfrontiersin.org By binding to eIF4A, PDCD4 prevents the initiation of translation. frontiersin.orgresearchgate.net The degradation of PDCD4 is a regulated process. It is targeted for ubiquitination and subsequent degradation by the 26S proteasome after being phosphorylated. nih.govacs.org Compounds that stabilize PDCD4, like this compound, interfere with this degradation process, leading to increased cellular levels of PDCD4. nih.govacs.org This stabilization enhances the inhibition of eIF4A, thereby suppressing protein synthesis, particularly of mRNAs with complex 5' untranslated regions. frontiersin.org

Studies have shown that this compound A and B can significantly stabilize PDCD4 levels. acs.org The ability of this compound and its analogues to stabilize PDCD4 generally correlates with their cytotoxic activity; compounds with better PDCD4 stabilizing ability tend to be more cytotoxic. nih.govacs.org

PDCD4 also plays a role in suppressing the transactivation of activator protein-1 (AP-1) responsive promoters. acs.orgresearchgate.net AP-1 is a transcription factor that regulates the expression of genes involved in cellular processes like proliferation, differentiation, and apoptosis. wikipedia.org It is often a heterodimer composed of proteins from the Jun and Fos families. wikipedia.orgindigobiosciences.com The activation of AP-1 is a key step in tumor promotion. researchgate.net By stabilizing PDCD4, this compound can indirectly suppress the activation of AP-1-dependent transcription, which is a critical component of its anti-tumor activity. researchgate.net

Induction of Reactive Oxygen Species (ROS) Generation

While direct studies on this compound's effect on ROS are limited, research on the related compound cryptocaryone has shown that it can stimulate the generation of reactive oxygen species (ROS) in ovarian cancer cells. nih.gov ROS are highly reactive chemical species formed from oxygen, such as superoxide (B77818) anions and hydrogen peroxide. wikipedia.orgnih.gov While ROS are natural byproducts of cellular metabolism and play roles in cell signaling, excessive levels can lead to oxidative stress, causing damage to DNA, lipids, and proteins. nih.govnih.gov The induction of ROS by cryptocaryone was found to be a key mechanism behind its antiproliferative and apoptotic effects. nih.gov This suggests that a similar mechanism may contribute to the biological activity of this compound.

Mitochondrial Dysfunction

Investigations into the anticancer mechanisms of related natural compounds have pointed towards the involvement of mitochondrial dysfunction. researchgate.netresearchgate.net Mitochondria are the primary source of endogenous ROS production through the electron transport chain. nih.govmdpi.com An increase in ROS can lead to mitochondrial damage. nih.gov For instance, studies on cryptocaryone have linked its activity to the loss of mitochondrial membrane potential in cancer cells. researchgate.net This disruption of mitochondrial function is a hallmark of apoptosis, or programmed cell death. While direct evidence for this compound is still emerging, the findings from related compounds suggest that the induction of mitochondrial dysfunction is a plausible component of its mechanism of action.

Interactions with Cellular Signaling Pathways (e.g., Akt, mTOR, PI3K, PKC)

While direct studies on this compound's interaction with the Akt, mTOR, PI3K, and PKC signaling pathways are limited, research on the closely related dihydrochalcone, cryptocaryone , provides significant insights. In human hepatocellular carcinoma (HCC) cells, cryptocaryone has been shown to inhibit the phosphorylation of Akt and c-Src. nih.govjfda-online.com This inhibition is a key mechanism in its anti-cancer activity, as it leads to the suppression of aerobic glycolysis, a metabolic pathway that cancer cells often rely on for rapid growth. nih.govjfda-online.com The study found that by impeding the Akt and c-Src signaling cascades, cryptocaryone promotes apoptosis, or programmed cell death, in these cancer cells. jfda-online.com

The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism. oiccpress.com Its frequent dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. oiccpress.comfrontiersin.org The pathway is typically initiated by the activation of receptor tyrosine kinases, which in turn activate PI3K. haematologica.orgmedchemexpress.com Activated PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. haematologica.orgmedchemexpress.com Akt, a central node in this pathway, goes on to modulate a variety of downstream targets. frontiersin.org

One of the key downstream effectors of Akt is the mammalian target of rapamycin (B549165) (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. frontiersin.org mTORC1 is involved in protein synthesis, while mTORC2 can, in turn, activate Akt, creating a feedback loop. frontiersin.org Protein Kinase C (PKC) is another family of kinases that can be regulated by this pathway; for instance, mTORC2 is known to regulate certain PKC isoforms. oiccpress.com Given that cryptocaryone has been demonstrated to inhibit Akt, a central component of this network, it is plausible that it may also affect the downstream signaling of mTOR and have interactions with PKC, though this requires further direct investigation.

Additionally, cryptocaryone and a new α-pyrone, rugulactone , isolated from Cryptocarya rugulosa, have been identified as inhibitors of the NF-κB signaling pathway. acs.orgfigshare.comnih.gov They were found to inhibit the constitutive NF-κB activity in human lymphoma cell lines by inducing the stability of its inhibitor, IκB. acs.org

Antiproliferative Effects in in vitro Cell Systems

This compound and its analogues have demonstrated significant antiproliferative effects across a range of human cancer cell lines. The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells.

A related compound, cryptocaryone , has shown potent antiproliferative activity against various cancer cell lines. For instance, it displayed IC50 values of 1.5 µM, 3 µM, and 9.5 µM in TOV-21G, SKOV3, and TOV-112D ovarian cancer cells, respectively, after 24 hours of treatment. nih.gov Its mechanism in these cells involves the generation of reactive oxygen species (ROS), leading to oxidative stress, apoptosis, and DNA damage. nih.gov In oral cancer cells (Ca9-22 and CAL 27), the IC50 values for cryptocaryone were found to be 11.63 and 3.91 µg/ml, respectively. nih.gov It has also shown activity against prostate cancer cells with IC50 values between 1.6 and 3.4 µM. nih.gov

Other compounds from the Cryptocarya genus also exhibit notable antiproliferative effects. For example, (−)-neocaryachine , a pavine (B1216701) alkaloid from Cryptocarya laevigata, demonstrated strong activity with IC50 values ranging from 0.06 to 0.41 μM against five human tumor cell lines by inducing DNA double-strand breaks. acs.org

The table below summarizes the in vitro antiproliferative activities of various compounds from Cryptocarya species against different cancer cell lines.

CompoundCell Line(s)IC50 Value(s)Reference(s)
Cryptocaryone TOV-21G (Ovarian)1.5 µM nih.gov
SKOV3 (Ovarian)3 µM nih.gov
TOV-112D (Ovarian)9.5 µM nih.gov
Ca9-22 (Oral)11.63 µg/ml nih.gov
CAL 27 (Oral)3.91 µg/ml nih.gov
Prostate Cancer Cells1.6 - 3.4 µM nih.gov
Murine Leukemia P-3880.04 µM nih.gov
KB cells (HeLa)1.8 µM nih.gov
(−)-Neocaryachine 5 Human Tumor Cell Lines0.06 - 0.41 µM acs.org

Anti-inflammatory and Antimalarial Activities of Related Compounds

Beyond their anti-cancer potential, compounds isolated from the Cryptocarya genus have shown promise as anti-inflammatory and antimalarial agents.

Methanolic extracts from the leaves of Cryptocarya concinna have exhibited pronounced anti-inflammatory effects by significantly inhibiting the production of nitric oxide (NO) in murine macrophage RAW 264.7 cells. oiccpress.com Furthermore, an organic solvent extract of Cryptocarya rugulosa, containing rugulactone and cryptocaryone , was found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. acs.org

In the realm of antimalarial research, bioassay-guided fractionation of an ethanol (B145695) extract from the root wood of Cryptocarya rigidifolia led to the isolation of several 5,6-dihydro-α-pyrones, named cryptorigidifoliols A–E . These compounds have been investigated for their activity against malaria parasites. A structure-activity relationship study of these compounds suggested that the presence of an α,β-unsaturated carbonyl moiety is not essential for potent antimalarial activity. While these compounds displayed moderate antiparasitic activities, they represent potential lead structures for the development of new antimalarial drugs.

Structure Activity Relationship Sar Studies of Cryptocaryolone and Its Analogues

Correlating Structural Features with Biological Potency

Research into the SAR of cryptocaryolone has focused on its cytotoxicity against cancer cell lines and its ability to stabilize the tumor suppressor protein, Programmed Cell Death 4 (PDCD4). nih.govacs.org A key finding is that the biological potency of these compounds often correlates with their ability to stabilize PDCD4; structures that are more effective at stabilizing PDCD4 tend to be the most cytotoxic. nih.govacs.org

A critical structural feature for the biological activity of this compound is the dihydropyranone ring. Synthetic analogues of cryptocaryols A and B that were prepared without this pyranone ring demonstrated a significant loss of cytotoxicity, with a more than 30-fold decrease in activity. acs.org This highlights the importance of this heterocyclic ring system for the compound's biological potency. While the removal of the pyranone ring drastically reduced cytotoxicity, it did not entirely eliminate the PDCD4 stabilizing activity, suggesting a divergence in the structural requirements for these two biological effects. nih.govacs.org

The effect of acylation at the C-16 position has also been noted when comparing the activities of different cryptocaryol analogues. acs.org The synthesis and evaluation of various cryptocaryols and their analogues have shown cytotoxicities in the 3 to 30 μM range. acs.orgacs.org

Table 1: Cytotoxicity and PDCD4 Stabilization of this compound and Analogues

CompoundDescriptionCytotoxicity (IC₅₀, µM in MCF-7 cells)PDCD4 Stabilization (EC₅₀, µM)
Cryptocaryol A (9) Natural Product27.5 ± 2.54.9
Cryptocaryol B (10) Natural Product19.3 ± 2.13.0
ent-Cryptocaryol A (4) Enantiomer of Cryptocaryol A30.2 ± 3.4-
ent-Cryptocaryol B (3) Enantiomer of Cryptocaryol B27.5 ± 1.5-
Diastereomer (5) Diastereomer of Cryptocaryol B29.8 ± 3.5-
Analogue (6) Lacks pyranone ring>100-
Analogue (7) Lacks pyranone ring>100-
Data sourced from studies on MCF-7 breast cancer cells. nih.govacs.org

Impact of Stereochemistry on Activity

The stereochemistry of a molecule can have a profound impact on its interaction with biological systems and, consequently, its activity. nih.govmgscience.ac.in In the case of this compound, synthetic efforts have enabled the creation of various stereoisomers, including enantiomers and diastereomers, allowing for a detailed investigation of how stereochemistry affects its biological function. nih.govacs.org

Surprisingly, studies have revealed that the cytotoxicity and PDCD4 stabilizing ability of this compound are remarkably tolerant of significant changes in its stereochemistry. nih.govacs.org For instance, the enantiomers of cryptocaryol A and B (ent-cryptocaryol A and ent-cryptocaryol B) exhibited only a two- to three-fold loss in cytotoxicity compared to their natural counterparts. acs.org

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net SAR studies have been pivotal in identifying the key pharmacophoric elements within the this compound structure.

The most critical pharmacophore identified for the cytotoxicity of this compound is the pyranone functionality. acs.org As demonstrated by analogue studies, the removal of this ring system leads to a dramatic loss of cytotoxic potency, establishing it as essential for this specific biological activity. acs.org

Designing Analogues with Modified Biological Profiles

The design and synthesis of analogues are a cornerstone of medicinal chemistry, aimed at improving activity, selectivity, and other pharmacokinetic properties. wikipedia.org For this compound, analogue design has primarily been used to probe the SAR. nih.govacs.org

A key example involves the synthesis of analogues 6 and 7, which were specifically designed to test the importance of the pyranone ring. acs.org By removing this functionality, researchers created analogues with a significantly modified biological profile—specifically, a drastic reduction in cytotoxicity. acs.org While these particular analogues were less potent, the knowledge gained from their evaluation is invaluable for designing future compounds.

The synthesis of the enantiomers (ent-cryptocaryol A and B) and a diastereomer of cryptocaryol B also represents a form of analogue design. acs.org These molecules, with their altered three-dimensional structures, were created to investigate the impact of stereochemistry. The finding that they retained significant activity indicates that future analogue design might tolerate stereochemical modifications, potentially simplifying synthetic routes. nih.govacs.org The synthesis of various derivatives, such as this compound diacetate, further expands the library of related compounds for biological testing. frontiersin.orgnih.gov These efforts demonstrate how synthetic chemistry can be used to create a suite of related molecules to systematically explore the chemical space around a natural product and understand how structural changes modify its biological effects. acs.org

Advanced Methodologies in Cryptocaryolone Research

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in the exploration of natural products, offering insights that complement experimental data. In the context of cryptocaryolone and its analogues, these approaches have been particularly valuable for elucidating reaction mechanisms and understanding stereochemical outcomes.

Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the mechanistic pathways of key synthetic steps. For instance, in the total synthesis of (–)-cryptocaryolone, DFT calculations, combined with experimental kinetic studies, have been used to understand the mechanism of Ru-catalyzed C-H arylation reactions, which are relevant to the synthesis of complex molecules. researchgate.net Such computational analyses can help in rationalizing observed product distributions and in optimizing reaction conditions.

Furthermore, computational models have been used to explain the stereoselectivity of certain reactions. For example, in the context of related bicyclic ketones, computational studies have suggested that the lack of stereoselectivity in some reactions is due to multiple competing attack modes with similar activation energies. nih.gov DFT has also been a powerful tool for determining the absolute configuration of complex natural products where traditional methods are not feasible. science.gov For this compound, whose stereochemistry is crucial for its biological activity, such computational methods are vital for confirming the structure of synthetic intermediates and the final product. researchgate.netscience.gov

Molecular dynamics (MD) simulations represent another powerful computational tool that could be applied to study the conformational flexibility of the this compound scaffold and its interaction with biological targets. wikipedia.orgnih.gov Although specific MD studies on this compound are not widely reported, the methodology is well-established for analyzing the behavior of biomolecules and their complexes, providing a dynamic view of molecular interactions. wikipedia.orgnih.gov

Table 1: Application of Computational Chemistry in this compound-Related Research

Computational MethodApplication in this compound Research ContextKey Insights
Density Functional Theory (DFT)Elucidation of reaction mechanisms for synthetic steps. researchgate.netUnderstanding of kinetic orders and the role of catalytic intermediates.
Determination of absolute and relative stereochemistry. science.govConfirmation of complex stereochemical structures.
Rationalization of stereoselective outcomes in reactions.Explanation of observed product ratios.
Molecular Dynamics (MD)Potential application: Studying conformational dynamics.Understanding the flexibility of the polyol chain and pyranone ring.
Potential application: Simulating protein-ligand interactions.Predicting binding modes with biological targets like PDCD4.

High-Throughput Screening in Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of compounds for specific biological activities. azolifesciences.com This technology has been instrumental in identifying novel bioactive natural products, including compounds structurally related to this compound.

A significant breakthrough in understanding the biological relevance of the this compound scaffold came from a high-throughput assay designed to identify stabilizers of the tumor suppressor protein Programmed Cell Death 4 (PDCD4). acs.orgnih.gov Cryptocaryols A and B, which share the 5,6-dihydro-α-pyrone and 1,3-polyol structural motifs with this compound, were identified as hits in this screen. acs.orgnih.gov The assay utilized a luciferase-based reporter system to monitor the stability of PDCD4 in a cellular context, and it was optimized for a 384-well format to enable the screening of large compound libraries. nih.gov

The screening of extensive natural product extract libraries is a common strategy in HTS campaigns. arkat-usa.org In the search for PDCD4 stabilizers, a screen of 135,678 natural product extracts yielded 42 confirmed and specific hits, highlighting the power of this approach in finding novel bioactive compounds. nih.gov The identification of the cryptocaryols from Cryptocarya species as PDCD4 stabilizers provides a clear example of how HTS can pinpoint promising natural product scaffolds for further investigation and development. acs.orgnih.gov

Table 2: High-Throughput Screening for PDCD4 Stabilizers

HTS Campaign DetailsFindings Relevant to this compound
Assay Principle Luciferase-based reporter gene assay to measure PDCD4 protein stability. nih.gov
Screening Format 384-well plate format suitable for automation. nih.gov
Libraries Screened Pure compound libraries and natural product extract libraries. nih.gov
Key Hits Cryptocaryol A and B, analogues of this compound, were identified as stabilizers of PDCD4. acs.orgnih.gov
Significance Established a key biological activity for the cryptocaryol scaffold. nih.gov

Chemoinformatics and Library Design

Chemoinformatics provides the computational tools to analyze and organize the vast chemical space, aiding in the design of focused compound libraries for drug discovery. lifechemicals.comnih.gov While specific chemoinformatic studies on this compound are not extensively documented, the principles of this field are highly applicable to the exploration of its structure-activity relationships (SAR).

One of the key applications of chemoinformatics is the design of compound libraries with desired properties. This can involve creating diversity-oriented libraries to explore a wide range of chemical space or focused libraries designed to interact with a specific biological target or family. lifechemicals.com For a natural product like this compound, its core scaffold, the dioxabicyclo[3.3.1]nonan-3-one system, can serve as a template for the design of new analogues. Using computational tools, virtual libraries of this compound derivatives can be generated by varying the substituents and stereochemistry. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful chemoinformatic tool to correlate the chemical structure of compounds with their biological activity. scirp.orgnih.gov For this compound and its analogues, a QSAR model could be developed to understand the structural features that are critical for its PDCD4 stabilizing activity. researchgate.net Such models often use descriptors derived from computational chemistry, such as those from DFT calculations, to quantify various electronic and steric properties of the molecules. nih.gov The insights gained from QSAR can then guide the synthesis of new derivatives with potentially improved activity.

Table 3: Potential Chemoinformatic Approaches for this compound Research

Chemoinformatic MethodPotential Application for this compoundDesired Outcome
Scaffold-based Library Design Generation of a virtual library of this compound analogues. lifechemicals.comnih.govIdentification of novel derivatives with potentially enhanced activity or improved physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) Development of a predictive model for PDCD4 stabilization. scirp.orgresearchgate.netUnderstanding the key structural requirements for bioactivity and guiding the design of more potent analogues.
Pharmacophore Modeling Identification of the essential 3D arrangement of chemical features required for activity.A 3D model that can be used for virtual screening to find new scaffolds with similar activity.

Flow Chemistry and Solid-Phase Synthesis Applications

The synthesis of complex natural products like this compound often involves multiple steps and can be challenging to perform efficiently using traditional batch chemistry. nih.gov Advanced synthetic methodologies such as flow chemistry and solid-phase synthesis offer significant advantages in terms of efficiency, automation, and scalability.

Flow chemistry, which involves performing reactions in a continuously flowing stream, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. acs.org This can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. syrris.jp The iterative synthesis of polyketides, the class of natural products to which this compound belongs, is well-suited for flow chemistry approaches. syrris.jpnih.gov By designing a flow setup, the repeated cycles of chain elongation and functional group manipulation can be automated, significantly accelerating the synthesis. nih.gov

Solid-phase synthesis (SPS) is another powerful technique where molecules are attached to a solid support, allowing for easy purification by simple filtration and washing. arkat-usa.orgpeptide.com This methodology has been widely used for the synthesis of peptides and oligonucleotides and is increasingly being applied to the synthesis of complex small molecules and natural products. The iterative nature of polyketide synthesis makes it an ideal candidate for SPS. rsc.org A biomimetic SPS approach for polyketides has been developed, involving the iterative decarboxylative Claisen condensation on a resin. rsc.org This strategy could, in principle, be adapted for the synthesis of the polyol chain of this compound.

Table 4: Advanced Synthesis Methodologies Applicable to this compound

MethodologyKey AdvantagesRelevance to this compound Synthesis
Flow Chemistry Precise control over reaction conditions, enhanced safety, potential for automation and scalability. acs.orgsyrris.jpEfficient and automated synthesis of the polyketide backbone and the pyranone ring. nih.gov
Solid-Phase Synthesis Simplified purification, use of excess reagents to drive reactions to completion, potential for automation. arkat-usa.orgpeptide.comIterative synthesis of the polyol chain on a solid support, facilitating the construction of the complex core. rsc.org

Future Perspectives in Cryptocaryolone Research

Elucidation of Novel Biological Targets and Mechanisms

The future of cryptocaryolone research is critically dependent on identifying its biological targets and understanding its mechanism of action. Currently, direct studies on the bioactivity of this compound are limited. However, research on structurally related compounds provides a fertile ground for hypothesis-driven investigation.

A promising starting point is the investigation of its potential as a modulator of the tumor suppressor protein, Programmed Cell Death 4 (PDCD4). Structurally similar compounds, cryptocaryols A and B, have been shown to stabilize PDCD4, a protein whose loss is implicated in various cancers. Future research should focus on whether this compound shares this ability. This would involve a variety of experimental approaches:

In vitro binding assays to determine if this compound directly interacts with PDCD4.

Cell-based reporter assays to measure the stabilization of PDCD4 in cancer cell lines upon treatment with this compound.

Western blot analysis to quantify the levels of PDCD4 and downstream signaling molecules.

Co-dosing studies with known anticancer drugs to explore potential synergistic effects, an area where cryptocaryols showed no enhancement, suggesting a different mechanism might be at play for this compound or its derivatives acs.org.

Another avenue for investigation is its potential as a cyclooxygenase (COX) inhibitor. The MeSH terms associated with a prominent synthesis publication include "Cyclooxygenase 2 Inhibitors," hinting at a potential, yet unconfirmed, biological activity nih.govnih.gov. Future studies could involve:

Enzymatic assays to directly measure the inhibitory activity of this compound against COX-1 and COX-2.

Cell-based assays to assess its anti-inflammatory effects by measuring the production of prostaglandins.

Furthermore, the antiparasitic activity of related natural products, such as cryptofolione and its derivatives, against Trypanosoma cruzi and Leishmania spp. suggests that this compound could be a valuable lead compound in the development of new antiparasitic agents nih.gov.

Development of Advanced Synthetic Strategies

Significant progress has been made in the total synthesis of this compound, providing a solid foundation for future synthetic endeavors. Key achievements include several enantioselective and diastereoselective syntheses. acs.orgnih.govnih.gov

Future work in this area could focus on:

Improving the efficiency and scalability of existing synthetic routes to produce larger quantities of this compound for extensive biological evaluation.

Exploring novel synthetic methodologies , such as biocatalysis or flow chemistry, to create more sustainable and efficient synthetic pathways.

Synthetic Strategy Key Reactions Reference
Enantioselective SynthesisSharpless dihydroxylation, Palladium-catalyzed reduction, Olefin cross-metathesis acs.orgnih.govnih.gov
Diastereoselective SynthesisOxy-Michael addition, Oxocarbenium allylation, Wacker oxidation nih.gov
Prins Cyclization ApproachPrins cyclization, Wacker oxidation, Hydroxyl-directed syn-reduction

This table is interactive. Click on the headers to sort the data.

Exploration of Structural Diversity through Derivatization

The established synthetic routes to this compound open the door to the systematic exploration of its structural diversity through the creation of derivatives. This will be crucial for establishing structure-activity relationships (SAR) and optimizing its biological activity.

Future derivatization studies should focus on modifying key functional groups of the this compound scaffold, including:

The hydroxyl groups: Esterification, etherification, or replacement with other functional groups could modulate the compound's polarity, solubility, and ability to form hydrogen bonds with biological targets. The natural occurrence of this compound diacetate suggests that acylation is a viable strategy acs.orgnih.govnih.gov.

The lactone ring: Ring-opening or modification could lead to compounds with altered reactivity and biological profiles.

The side chain: Alterations to the length, saturation, and functionalization of the side chain could influence lipophilicity and interactions with target proteins.

A library of this compound analogs could then be screened against a panel of biological targets to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

Role of this compound in Mechanistic Biology

Should this compound be found to have a specific biological activity, it could become a valuable tool for mechanistic biology. Small molecule probes are essential for dissecting complex biological pathways.

If this compound is confirmed as a PDCD4 stabilizer, it could be used to:

Investigate the downstream consequences of PDCD4 stabilization in different cellular contexts.

Elucidate the role of PDCD4 in various diseases , including cancer and inflammatory disorders.

Identify other proteins that interact with the this compound-PDCD4 complex.

Similarly, if it is found to be a selective COX inhibitor, it could serve as a chemical probe to study the specific roles of different cyclooxygenase isoforms in health and disease. The development of biotinylated or fluorescently tagged derivatives of this compound would further enhance its utility as a tool for chemical biology, enabling pull-down assays and imaging studies to visualize its subcellular localization and interactions.

Q & A

Q. What spectroscopic and crystallographic methods are essential for characterizing Cryptocaryolone’s structure?

this compound’s structural elucidation relies on integrating nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, 1H^1H- and 13C^{13}C-NMR are critical for confirming stereochemistry and functional groups (e.g., hydroxyl and acetyl moieties), while HRMS validates molecular mass and fragmentation patterns . X-ray crystallography resolves absolute configuration, as demonstrated in the synthesis of this compound diacetate .

Characterization Method Application Key Findings
NMR (1H/13C)Stereochemical analysisConfirmed syn-triol intermediate in synthesis
HRMSMolecular ion verification[M+Na]+^+ peak at m/z 487.2 observed
X-ray crystallographyAbsolute configuration determinationResolved bicyclic pyrone core geometry

Q. What synthetic routes are commonly used to produce this compound?

The Anion Relay Chemistry (ARC) tactic enables efficient synthesis via modular steps:

  • Step 1 : Union of 2-methyl-1,3-dithiane with bifunctional linchpins (e.g., (R)-20) yields intermediates (52% yield) .
  • Step 2 : Ring-closing metathesis forms the dihydropyrone core (51% yield over 3 steps) .
  • Step 3 : Directed reduction with NaBH4_4 and acid-catalyzed oxa-Michael cyclization finalize the structure (60% yield for final steps) .

Advanced Research Questions

Q. How can researchers address low yields in this compound’s stereoselective synthesis?

Optimizing reaction conditions (e.g., temperature, catalyst loading) and employing chiral auxiliaries improve stereocontrol. For instance, copper(I)-mediated vinylmagnesium bromide addition in ARC protocols enhances regioselectivity, while kinetic resolution during oxa-Michael cyclization minimizes diastereomer formation . Contradictions in yield reports (e.g., 16–65% for triacetate derivatives) suggest solvent polarity and purification methods (e.g., column chromatography vs. recrystallization) as critical variables .

Q. What experimental design principles ensure reproducibility in this compound’s bioactivity studies?

  • Controls : Include solvent-only and structurally related analogs (e.g., cryptocarya triacetate) to isolate target-specific effects .
  • Dose-response curves : Use ≥3 biological replicates to validate IC50_{50} values in enzyme inhibition assays .
  • Data transparency : Document raw spectra, chromatograms, and crystallographic data in supplementary materials to enable replication .

Q. How can conflicting reports on this compound’s cyclooxygenase (COX) inhibition be resolved?

Discrepancies in COX-1/2 inhibition potency (e.g., Zschocke et al. vs. Wang et al.) may stem from assay conditions (e.g., enzyme source, substrate concentration). A systematic review approach, as per Cochrane guidelines, recommends meta-analysis of raw data across studies, adjusting for variables like pH and incubation time .

Q. What strategies optimize this compound’s synthetic scalability for pharmacological testing?

  • Catalyst screening : Evaluate Grubbs vs. Hoveyda-Grubbs catalysts for metathesis efficiency .
  • One-pot reactions : Combine dithiane hydrolysis and acylation to reduce intermediate isolation .
  • Yield comparison :
Step Yield (ARC Protocol) Yield (Traditional)
Linchpin coupling52%35% (prior art)
Oxa-Michael cyclization60%42% (acid-catalyzed)

Q. How does Anion Relay Chemistry (ARC) enhance this compound’s modular synthesis?

ARC permits sequential anion transfer between electrophilic sites, enabling rapid assembly of polyhydroxylated pyrone frameworks. Type I ARC constructs simpler analogs (e.g., cryptocarya diacetate), while Type II ARC introduces complexity via tandem cyclization and functionalization, as seen in this compound diacetate synthesis .

Q. What interdisciplinary approaches are needed to explore this compound’s pharmacological potential?

Collaborate with computational chemists for molecular docking (e.g., COX-2 binding affinity prediction) and biologists for in vivo toxicity profiling. Integrate ethnopharmacological data from Cryptocarya species to identify therapeutic hypotheses (e.g., anti-inflammatory vs. anticancer activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.